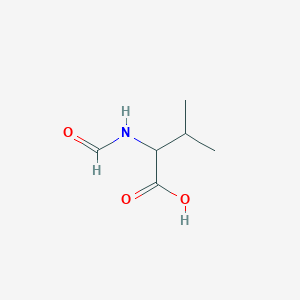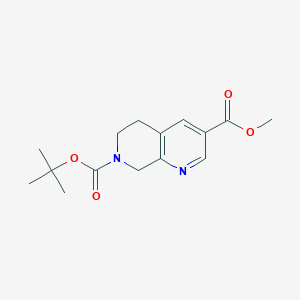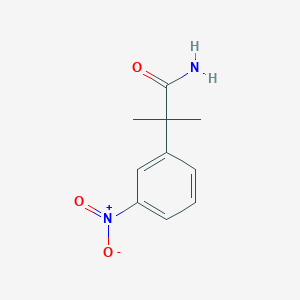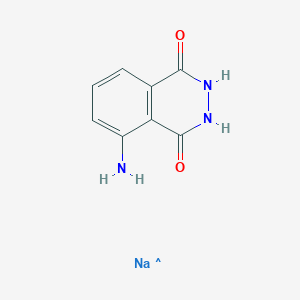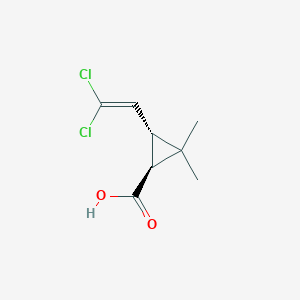
1S-trans-Permethrinic acid
概述
描述
1S-trans-Permethrinic acid is a chemical compound with the molecular formula C8H10Cl2O2. It is an intermediate in the synthesis of trans-Permethrin, which is a common synthetic pyrethroid insecticide known for its low mammalian toxicity . The compound is characterized by its structure, which includes a cyclopropanecarboxylic acid moiety with dichlorovinyl and dimethyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
1S-trans-Permethrinic acid can be synthesized through a variation of the conventional chrysanthemic acid synthesis. This involves the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst . The resulting product undergoes further processing to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for use as an intermediate in insecticide production.
化学反应分析
Types of Reactions
1S-trans-Permethrinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorovinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1S-trans-Permethrinic acid is primarily used as an intermediate in the synthesis of trans-Permethrin, a widely used insecticide. Its applications extend to various fields:
Chemistry: Used in the synthesis of other pyrethroid compounds.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in treating parasitic infections.
Industry: Employed in the production of insecticides for agricultural and domestic use.
作用机制
The mechanism of action of 1S-trans-Permethrinic acid, as an intermediate in trans-Permethrin synthesis, involves its conversion to the active insecticidal form. Trans-Permethrin acts on the nerve cell membrane of insects, disrupting the sodium channel current and causing delayed repolarization and paralysis . This disruption leads to the effective control of insect pests.
相似化合物的比较
1S-trans-Permethrinic acid is unique due to its specific configuration and role as an intermediate in pyrethroid synthesis. Similar compounds include:
Permethrin: The parent compound, used as an insecticide.
Cypermethrin: Another pyrethroid with similar insecticidal properties.
Cyfluthrin: A pyrethroid with a fluorine substitution, exhibiting different biological activity and toxicity.
These compounds share structural similarities but differ in their specific substituents and biological activities, making this compound a valuable intermediate in the synthesis of effective insecticides.
属性
分子式 |
C8H10Cl2O2 |
|---|---|
分子量 |
209.07 g/mol |
IUPAC 名称 |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |
InChI 键 |
LLMLSUSAKZVFOA-UJURSFKZSA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |
规范 SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
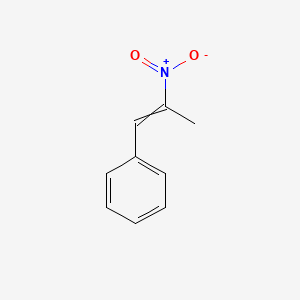
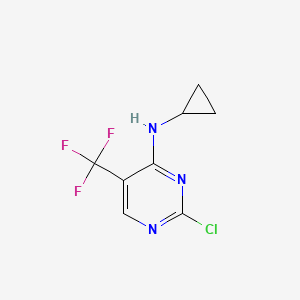
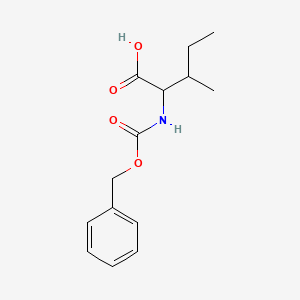
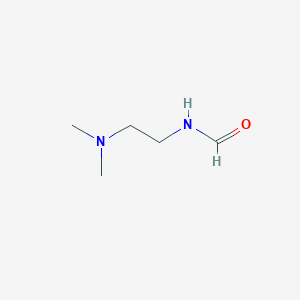
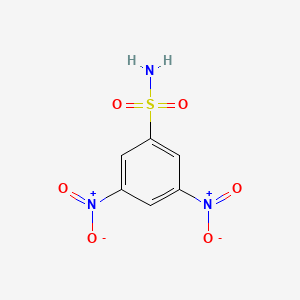
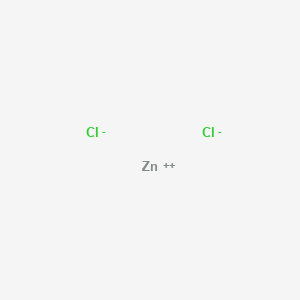
![2-(4-(Chloromethyl)phenyl)benzo[d]oxazole](/img/structure/B8817008.png)
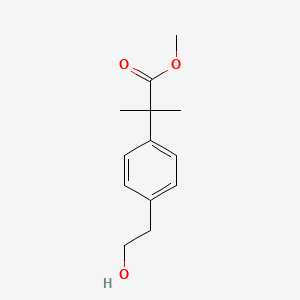
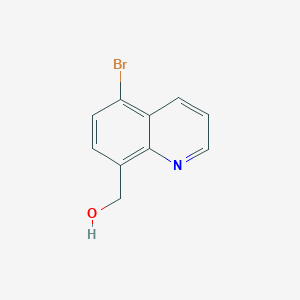
![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8817027.png)
